2-Chloro-N-(3-hydroxypropyl)nicotinamide

Übersicht

Beschreibung

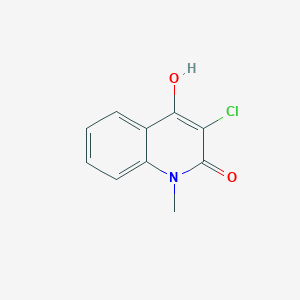

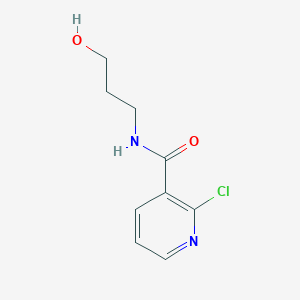

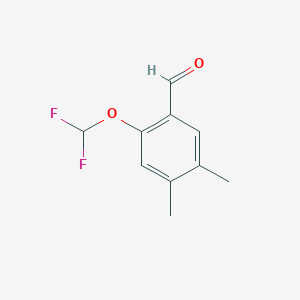

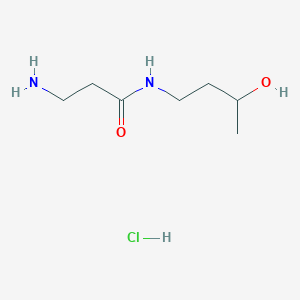

2-Chloro-N-(3-hydroxypropyl)nicotinamide is a chemical compound that contains 25 bonds in total, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 Pyridine .

Synthesis Analysis

Newly designed nicotinamide derivatives, including 2-Chloro-N-(3-hydroxypropyl)nicotinamide, were synthesized and characterized using spectral techniques such as IR, 1 H-NMR, 13 C-NMR, and MS .Molecular Structure Analysis

The molecular structure of 2-Chloro-N-(3-hydroxypropyl)nicotinamide was analyzed using computational methods. The compounds were optimized at the B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method . The molecular weight of this compound is 214.65 g/mol.Wissenschaftliche Forschungsanwendungen

Antibacterial and Antibiofilm Properties

2-Chloro-N-(3-hydroxypropyl)nicotinamide: has been studied for its potential antibacterial and antibiofilm activities. Research indicates that derivatives of nicotinamide, including this compound, show promising results against a range of bacterial strains. These compounds have been tested in vitro against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like E. coli and Pseudomonas aeruginosa. The antibacterial activity is further supported by molecular docking analyses, suggesting that these compounds could serve as inhibitors against specific bacterial targets .

Computational Chemistry Analyses

Computational methods have been employed to analyze the electronic properties of nicotinamide derivatives. Techniques like HOMO/LUMO contour plot and MEP maps are used to understand the molecular structure and reactivity. These computational analyses provide insights into the antibacterial mechanism and help in predicting the biological activity of the compounds .

Synthesis and Characterization

The synthesis of 2-Chloro-N-(3-hydroxypropyl)nicotinamide involves spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS. Characterization of this compound is crucial for confirming its structure and purity, which is essential for its application in scientific research. The synthesized compounds are optimized using B3LYP/6–31+G(d,p) level in water with the C-PCM solvent method, which is a standard approach in computational organic chemistry .

Cosmeceutical Applications

Nicotinamide and its derivatives have been associated with various cosmeceutical applications. They possess properties that can prevent dandruff, promote hair growth, prevent gray hair, increase hair elasticity, and treat acne, fine lines, and age spots. The research into 2-Chloro-N-(3-hydroxypropyl)nicotinamide could extend these applications, offering new solutions in skincare and haircare products .

Advanced Battery Science

While not directly related to 2-Chloro-N-(3-hydroxypropyl)nicotinamide , nicotinamide derivatives are being considered in advanced battery science. Their electrochemical properties are being studied to improve the performance and longevity of batteries. This research could lead to the development of more efficient energy storage systems .

Eigenschaften

IUPAC Name |

2-chloro-N-(3-hydroxypropyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c10-8-7(3-1-4-11-8)9(14)12-5-2-6-13/h1,3-4,13H,2,5-6H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLCZCIDLRCTIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(3-hydroxypropyl)nicotinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid](/img/structure/B1441564.png)

![[1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1441582.png)

![4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B1441584.png)